molecular formula C9H7F3O3 B113180 4-Methoxy-2-(trifluoromethoxy)benzaldehyde CAS No. 886503-52-2

4-Methoxy-2-(trifluoromethoxy)benzaldehyde

Cat. No. B113180
M. Wt: 220.14 g/mol
InChI Key: NPUIWDQXZDLZIM-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3) at the 4th position and a trifluoromethoxy group (-OCF3) at the 2nd position . The aldehyde group (-CHO) is also attached to the benzene ring .

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Lignin Acidolysis and Model Compounds : Research has explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing mechanisms that could be relevant for understanding the reactivity and applications of structurally related compounds like 4-Methoxy-2-(trifluoromethoxy)benzaldehyde in synthesizing new materials or in lignin valorization processes (T. Yokoyama, 2015).

  • Degradation of Organic Pollutants : Studies on advanced oxidation processes (AOPs) for the degradation of acetaminophen highlighted mechanisms that might be similar to those involved in the degradation or transformation of compounds like 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, especially in environmental applications (Mohammad Qutob et al., 2022).

  • Catalytic Oxidation of Lignins : The catalytic oxidation of lignins into aromatic aldehydes is a significant process that shares similarities with potential reactions involving 4-Methoxy-2-(trifluoromethoxy)benzaldehyde, offering insights into its applications in synthesizing valuable chemical intermediates (V. Tarabanko & N. Tarabanko, 2017).

  • Bioactive Markers and Pathophysiological Processes : The study of 4-hydroxynonenal as a bioactive marker has elucidated its role in various diseases, suggesting a broader context where structurally related compounds like 4-Methoxy-2-(trifluoromethoxy)benzaldehyde might have implications in biomedical research or as markers in disease pathology (N. Žarković, 2003).

Safety And Hazards

While specific safety and hazard information for 4-Methoxy-2-(trifluoromethoxy)benzaldehyde is not available, it’s important to handle all chemical substances with care. Personal protective equipment should be used as required, and the substance should not be released into the environment .

properties

IUPAC Name

4-methoxy-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIWDQXZDLZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590698
Record name 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethoxy)benzaldehyde

CAS RN

886503-52-2
Record name 4-Methoxy-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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